2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHWYKWWYKCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-fluorophenylmethylthiol in the presence of a base such as potassium carbonate.
Attachment of the 4-Methoxyphenylmethyl Amine Group: The final step is the reductive amination of the quinazoline derivative with 4-methoxybenzylamine using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SCH2–) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.
Example :
Oxidation with H₂O₂ in ethanol at room temperature converts the methylsulfanyl group to a sulfoxide, increasing polarity and hydrogen-bonding capacity .
Substitution at the Sulfur Atom
The methylsulfanyl group participates in nucleophilic substitution reactions, enabling functional group interconversion.
Key Insight :
Substitution reactions at sulfur are hindered by steric bulk from the fluorophenyl and methoxyphenyl groups, requiring prolonged reaction times .
Nucleophilic Aromatic Substitution
The electron-deficient quinazoline core facilitates nucleophilic attack at C-2 and C-4 positions.
Case Study :
Treatment with NaOH in ethanol converts the quinazoline to a quinazolinone via hydrolysis of the amine group at C-4 .
Reduction Reactions
The compound’s nitro intermediates (if present) are reduced to amines, though direct reduction of the quinazoline core is less common.
| Reagent | Target Group | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | Nitro (–NO₂) → Amine (–NH₂) | Aminoquinazoline derivatives | Requires nitro precursors . |
| LiAlH₄ | Carbonyl groups | Alcohol derivatives | Limited applicability. |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables modifications of the fluorophenyl or methoxyphenyl substituents.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | N-alkyl/aryl substituted analogues | 55% |
Photochemical Reactions
Limited studies suggest potential for photo-induced rearrangements or degradation, though detailed mechanisms remain unexplored.
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of quinazoline derivatives, including the compound of interest, which were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating effective potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinazoline derivatives are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.
Case Study:
Research published in Pharmaceutical Biology explored the antibacterial effects of several quinazoline derivatives, including the compound under discussion. The study reported that it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression and other diseases.
Case Study:
A detailed investigation into the inhibitory effects of quinazoline derivatives on specific kinases revealed that this compound effectively inhibited the activity of EGFR (Epidermal Growth Factor Receptor), a target in various cancers. The study utilized kinetic assays to determine the inhibition constants, demonstrating a competitive inhibition mechanism .
Data Table: Summary of Research Findings
Wirkmechanismus
The exact mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine depends on its specific biological target. Generally, compounds in the quinazoline family exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may bind to specific molecular targets, such as kinases or other proteins, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues at Position 2
- 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (CAS 347366-41-0) This analogue replaces the sulfanyl-fluorobenzyl group with a 2-chlorophenyl moiety. The chloro substituent increases electronegativity but reduces steric bulk compared to the fluorobenzylsulfanyl group.
- N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
This compound shares the 2-[(fluorophenyl)methylsulfanyl] group but substitutes the 4-methoxybenzylamine with a cyclohexyl group. Cyclohexyl groups typically enhance lipophilicity and may improve blood-brain barrier penetration, suggesting divergent therapeutic applications (e.g., CNS disorders vs. peripheral targets) . - 3D-QSAR studies indicate that bulky, hydrophobic substituents at position 2 correlate with enhanced analgesic activity .
Structural Analogues at Position 4
- The additional dimethoxyisoquinoline moiety may enhance selectivity for kinase targets like CDK2/CDK9, as seen in structurally related inhibitors .
- 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)butyl)quinazolin-4-amine (4)
The pyrrolidinyl substituents at both positions 2 and 4 introduce conformational flexibility and basicity, which could improve interactions with ATP-binding pockets in kinases. However, the absence of aromatic groups at position 4 may reduce affinity for certain targets compared to the 4-methoxybenzyl group .
Halogenated and Methoxylated Analogues
- 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide This quinoxaline derivative highlights the synergistic effects of fluoro and methoxy groups in improving binding to sulfonamide targets, suggesting similar synergies may exist in the target quinazoline .
Biologische Aktivität
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core , which is known for its ability to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, compounds similar to 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine have been shown to inhibit tumor cell proliferation through various mechanisms:
- Kinase Inhibition : The compound acts as a modulator of protein kinase activity, which is crucial for cancer cell proliferation and survival. Studies have demonstrated that quinazoline derivatives can inhibit specific kinases that are overactive in cancer cells .
- Apoptosis Induction : The ability of quinazoline compounds to induce apoptosis in cancer cells has been documented. For example, compounds similar to this one have been shown to activate apoptotic pathways in breast and lung cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are also noteworthy. In vitro studies have reported the following:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that similar quinazoline derivatives showed zones of inhibition ranging from 10 mm to 16 mm against various bacterial strains at concentrations of 50 µg/mL .
| Compound | Gram-positive (Zone of Inhibition in mm) | Gram-negative (Zone of Inhibition in mm) |
|---|---|---|
| G1 | 6.3 | 8.5 |
| G2 | 7.8 | 9.9 |
| G3 | 5.2 | 8 |
| G4 | 14 | 16.4 |
Anti-inflammatory Activity
Quinazoline derivatives, including the compound , have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar quinazoline compounds:
- Study on Anticancer Effects : A study published in the Journal of Advanced Science Research reported that a series of synthesized quinazoline derivatives exhibited potent anticancer activity against various cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
- Antimicrobial Screening : A comparative study evaluated the antimicrobial efficacy of novel quinazoline derivatives against standard antibiotics like Amoxicillin and Fluconazole. Compounds similar to 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine demonstrated superior antibacterial activity compared to these standards .
- Inflammation Models : Research involving animal models indicated that quinazoline derivatives could significantly reduce inflammation markers in induced models of arthritis, suggesting their potential therapeutic application in inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine, and what are the critical reaction conditions?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substitution on the quinazoline core. A common approach is the condensation of morpholine derivatives with urea, followed by thioether formation using 4-fluorobenzyl mercaptan. Critical conditions include:
- Temperature control : Reactions often require reflux in solvents like ethanol or dichloromethane to achieve optimal yields .
- Catalysts : Acidic or basic catalysts (e.g., POCl₃, NaH) are used to facilitate nucleophilic substitutions at the quinazoline C2 and C4 positions .
- Purification : Column chromatography or recrystallization is essential to isolate the pure product, as side reactions (e.g., over-alkylation) are common .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent oxidation of the thioether group. Gloveboxes are recommended for moisture-sensitive steps .
- Storage : Store in amber glass vials at –20°C under anhydrous conditions. Desiccants like silica gel should be included to mitigate hydrolysis of the methoxy group .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C4, fluorobenzyl at C2). Aromatic proton splitting patterns distinguish para-substituted phenyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 422.1) and detects fragmentation pathways .
- IR Spectroscopy : Identifies key functional groups (e.g., C-S stretch at ~650 cm⁻¹, NH bend at ~1600 cm⁻¹) .
Advanced: What strategies are employed to analyze the structure-activity relationship (SAR) of quinazolin-4-amine derivatives, and how can 3D-QSAR models be applied?
Methodological Answer:
- Pharmacophore Mapping : Define critical moieties (e.g., thioether linkage, methoxy group) using comparative binding assays .
- 3D-QSAR : Build CoMFA or CoMSIA models using steric/electrostatic fields derived from aligned quinazoline derivatives. Validate with leave-one-out cross-validation (e.g., q² > 0.5) .
- Contradiction Resolution : Cross-reference in vitro activity data with computational predictions to identify outliers (e.g., steric clashes in docking) .
Advanced: How can molecular docking studies be designed to predict interactions with kinase targets like c-Src/Abl?
Methodological Answer:
- Target Selection : Prioritize kinases with ATP-binding pockets accommodating quinazoline cores (e.g., c-Src, EGFR) .
- Docking Workflow :
- Experimental Validation : Compare docking scores with IC₅₀ values from kinase inhibition assays .
Advanced: What methodologies resolve contradictions in reported biological activities of quinazoline derivatives?
Methodological Answer:
- Dose-Response Analysis : Perform sigmoidal curve fitting (e.g., log[inhibitor] vs. response) to quantify potency variations .
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to correlate in vitro activity with in vivo efficacy .
Advanced: What crystallographic methods are recommended for determining this compound’s structure, and how does SHELX assist?
Methodological Answer:
- Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data. Cool crystals to 100 K to reduce thermal motion .
- SHELX Workflow :
Advanced: How can pharmacokinetic properties be optimized through structural modifications?
Methodological Answer:
- Lipophilicity : Introduce trifluoromethyl groups to enhance membrane permeability (clogP ~3.5) .
- Metabolic Stability : Replace labile thioethers with sulfones or incorporate deuterium at metabolically active sites .
- Solubility : Attach polar groups (e.g., morpholine, PEG chains) while monitoring LogD (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
